molecular formula C8H17KNO2+ B13424845 potassium;N-hydroxyoctanamide CAS No. 23261-75-8

potassium;N-hydroxyoctanamide

Cat. No.: B13424845
CAS No.: 23261-75-8
M. Wt: 198.32 g/mol
InChI Key: UGHKLUDVJLAKMK-UHFFFAOYSA-N
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Description

Potassium;N-hydroxyoctanamide is a chemical compound with the molecular formula C8H17NO2K It is a potassium salt of N-hydroxyoctanamide, which is an amide derivative of octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;N-hydroxyoctanamide typically involves the reaction of octanoyl chloride with hydroxylamine to form N-hydroxyoctanamide, which is then neutralized with potassium hydroxide to yield the potassium salt. The reaction conditions generally include:

    Reaction of Octanoyl Chloride with Hydroxylamine: This step is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

    Neutralization with Potassium Hydroxide: The resulting N-hydroxyoctanamide is dissolved in water, and potassium hydroxide is added slowly with stirring until the pH reaches neutral. The product is then isolated by evaporation or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium;N-hydroxyoctanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it to primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles like halides, thiols, or amines are used, usually in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Potassium;N-hydroxyoctanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and amines.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of potassium;N-hydroxyoctanamide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with metal ions in the active site. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyoctanamide: The parent compound without the potassium salt.

    Octanohydroxamic Acid: A similar compound with a hydroxamic acid functional group.

    Benzhydroxamic Acid: Another hydroxamic acid derivative with a benzene ring.

Uniqueness

Potassium;N-hydroxyoctanamide is unique due to its potassium salt form, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it more versatile and useful in different applications compared to its non-salt counterparts.

Properties

CAS No.

23261-75-8

Molecular Formula

C8H17KNO2+

Molecular Weight

198.32 g/mol

IUPAC Name

potassium;N-hydroxyoctanamide

InChI

InChI=1S/C8H17NO2.K/c1-2-3-4-5-6-7-8(10)9-11;/h11H,2-7H2,1H3,(H,9,10);/q;+1

InChI Key

UGHKLUDVJLAKMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NO.[K+]

Origin of Product

United States

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